molecular formula C16H18OSi B12607766 ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone CAS No. 648428-46-0

([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone

Cat. No.: B12607766
CAS No.: 648428-46-0
M. Wt: 254.40 g/mol
InChI Key: XTPIKPFFTVDWGI-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone: is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone typically involves the reaction of 4-bromobiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding or .

    Reduction: Reduction reactions can be performed using or to yield .

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Substitution: Hydrochloric acid in methanol at room temperature.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: Biphenyl-4-methanol.

    Substitution: Biphenyl-4-methanone.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used as a precursor in the synthesis of various organic compounds, including pharmaceutical intermediates and functional materials .

Biology and Medicine: biologically active molecules and drug delivery systems due to its ability to modify the physicochemical properties of drugs.

Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used in the production of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone exerts its effects involves the interaction of the biphenyl moiety with aromatic systems and the trimethylsilyl group with silicon-based substrates. These interactions can influence the electronic properties and reactivity of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

  • Biphenyl-4-methanol
  • Biphenyl-4-carboxylic acid
  • Trimethylsilylbenzene

Uniqueness: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is unique due to the presence of both a biphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric properties . This combination allows for unique reactivity patterns and applications that are not observed in similar compounds.

Properties

CAS No.

648428-46-0

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

(4-phenylphenyl)-trimethylsilylmethanone

InChI

InChI=1S/C16H18OSi/c1-18(2,3)16(17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

XTPIKPFFTVDWGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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